2-Bromo-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one
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Description
2-Bromo-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one is a useful research compound. Its molecular formula is C13H11BrF3NO and its molecular weight is 334.136. The purity is usually 95%.
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Scientific Research Applications
Studies on Enaminoketones
A study by Jirkovsky (1974) explored a series of N-substituted 3-amino-2-cyclohexen-1-ones, which are structurally related to the compound . This research highlighted the reactivity of enaminoketones in forming salts and their reaction with different agents, showcasing their potential in synthetic chemistry applications (Jirkovsky, 1974).
Synthesis of Heterocyclic Compounds
A study by Iida, Yuasa, and Kibayashi (1978) discussed the use of similar compounds in the photochemical synthesis of heterocyclic compounds. Their work demonstrates the potential of such compounds in creating complex molecular structures, which could have implications in pharmaceutical chemistry (Iida, Yuasa, & Kibayashi, 1978).
Preparation and Safety Aspects
Lujan-Montelongo and Fleming (2014) provided insights into the preparation methods of related compounds, discussing safety and waste disposal aspects. This information is crucial for researchers and chemists handling these compounds in a laboratory setting (Lujan-Montelongo & Fleming, 2014).
Application in Organic Synthesis
Vincek and Booth (2009) explored the synthesis of 4-Phenyl-β-aminotetralin from related compounds, highlighting the utility of such chemicals in creating complex organic molecules. This work contributes to the field of organic synthesis and the development of new synthetic pathways (Vincek & Booth, 2009).
Transition-Metal Complexes
Research by Houghton et al. (2008) on transition-metal complexes of phenoxy-imine ligands, which are structurally related to the compound , provides insights into the potential applications of these compounds in catalysis and material science (Houghton et al., 2008).
Properties
IUPAC Name |
2-bromo-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3NO/c14-12-10(5-2-6-11(12)19)18-9-4-1-3-8(7-9)13(15,16)17/h1,3-4,7,18H,2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHABKZCGNTNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Br)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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